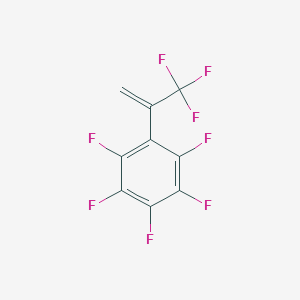
2,6-Bis(methylsulfanyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(methylsulfanyl)pyridine is an organic compound characterized by the presence of two methylsulfanyl groups attached to a pyridine ring at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methylsulfanyl)pyridine typically involves the reaction of pyridine with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where pyridine is treated with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(methylsulfanyl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Bis(methylsulfanyl)pyridine involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The compound’s interaction with metal ions can influence various molecular targets and pathways, including redox reactions and catalytic processes .
Comparación Con Compuestos Similares
2,6-Bis(2-thienyl)pyridine: Similar in structure but contains thienyl groups instead of methylsulfanyl groups.
Pyridine-2,6-bis(thiocarboxylic acid): Contains thiocarboxylic acid groups and is known for its metal chelating properties.
6-Substituted Uracil Derivatives: These compounds contain various substituents at the 6 position of the uracil ring and are studied for their antiviral and therapeutic properties.
Uniqueness: 2,6-Bis(methylsulfanyl)pyridine is unique due to its specific arrangement of methylsulfanyl groups, which imparts distinct chemical reactivity and coordination properties. This uniqueness makes it valuable in applications requiring selective metal ion binding and complex formation .
Propiedades
Número CAS |
58819-71-9 |
|---|---|
Fórmula molecular |
C7H9NS2 |
Peso molecular |
171.3 g/mol |
Nombre IUPAC |
2,6-bis(methylsulfanyl)pyridine |
InChI |
InChI=1S/C7H9NS2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3 |
Clave InChI |
KMXGSPJFNYXGGG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)

![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)
![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
![(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile](/img/structure/B14597036.png)
